N,N-Bis(2-ethylhexyl)hexanamide
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Overview
Description
N,N-Bis(2-ethylhexyl)hexanamide is an organic compound with the molecular formula C22H45NO. It is a derivative of hexanamide, where the hydrogen atoms on the nitrogen are replaced by two 2-ethylhexyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)hexanamide typically involves the reaction of hexanoyl chloride with 2-ethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-ethylhexyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Bis(2-ethylhexyl)hexanoic acid, while reduction may regenerate the original amines.
Scientific Research Applications
N,N-Bis(2-ethylhexyl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of N,N-Bis(2-ethylhexyl)hexanamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-ethylhexyl)hexanoic acid
- N,N-Bis(2-ethylhexyl)hexylamine
- N,N-Bis(2-ethylhexyl)hexanamide-6-bromo
Uniqueness
This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its ability to form stable complexes with various molecules also distinguishes it from other similar compounds.
Properties
CAS No. |
106119-94-2 |
---|---|
Molecular Formula |
C22H45NO |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)hexanamide |
InChI |
InChI=1S/C22H45NO/c1-6-11-14-17-22(24)23(18-20(9-4)15-12-7-2)19-21(10-5)16-13-8-3/h20-21H,6-19H2,1-5H3 |
InChI Key |
GTLIOLYMILYIPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origin of Product |
United States |
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